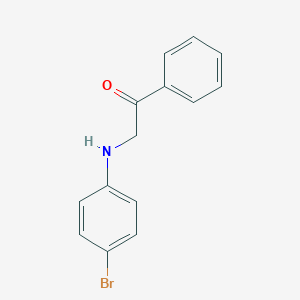

2-(4-Bromoanilino)-1-phenyl-1-ethanone

Descripción

Contextualization of Anilinoethanone Derivatives in Chemical Research

Anilinoethanone derivatives, also known as α-amino ketones, are a class of organic compounds that have garnered considerable attention in chemical research. The α-amino ketone motif is a key structural element in numerous natural products and synthetic pharmaceuticals. nih.govresearchgate.netrsc.org The development of new synthetic methodologies for α-amino ketones is an active area of research, with an emphasis on functional group compatibility and the generation of diverse substitution patterns. nih.gov These compounds are not only valuable as final products but also serve as crucial intermediates in the synthesis of other important organic molecules. rsc.org

Significance of Brominated Organic Compounds in Synthetic Strategies

The incorporation of bromine atoms into organic molecules is a widely used strategy in organic synthesis. Brominated organic compounds are valuable intermediates due to the reactivity of the carbon-bromine bond. wikipedia.org This bond can readily participate in a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of new functional groups. Furthermore, the presence of a bromine atom can influence the electronic properties and biological activity of a molecule. In medicinal chemistry, brominated compounds have been investigated for a range of applications, and the introduction of a bromine atom can sometimes enhance the therapeutic properties of a drug candidate.

Research Gaps and Opportunities Pertaining to 2-(4-Bromoanilino)-1-phenyl-1-ethanone

Despite the general interest in anilinoethanone derivatives and brominated organic compounds, a detailed survey of the scientific literature reveals a noticeable lack of in-depth research specifically focused on 2-(4-Bromoanilino)-1-phenyl-1-ethanone. While its basic properties are documented in chemical supplier catalogs, comprehensive studies on its synthesis, characterization, and applications in peer-reviewed journals are scarce.

This scarcity of information points to several research opportunities. A systematic investigation into efficient and scalable synthetic routes for this compound would be a valuable contribution. Furthermore, a thorough characterization of its chemical and physical properties, including detailed spectroscopic analysis, is needed. The exploration of its reactivity in various organic transformations could uncover novel synthetic applications. For instance, its potential as a precursor for the synthesis of heterocyclic compounds or as a ligand in catalysis remains largely unexplored. Given that a similar compound, 2-(4-chloroanilino)-1-phenylethanone, has been used as a catalyst for olefin polymerization, investigating the catalytic potential of the bromo-analog is a logical next step. nih.gov

Detailed Research Findings

A plausible and commonly employed method for the synthesis of α-anilino ketones is the nucleophilic substitution reaction between an α-haloketone and an aniline (B41778) derivative. In the case of 2-(4-Bromoanilino)-1-phenyl-1-ethanone, this would involve the reaction of 2-bromo-1-phenylethanone with 4-bromoaniline (B143363). nih.govwikipedia.org This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), under reflux conditions. nih.gov

The proposed reaction is as follows:

C6H5C(O)CH2Br + BrC6H4NH2 → C6H5C(O)CH2NHC6H4Br + HBr

This synthetic approach is analogous to the reported synthesis of 2-(4-chloroanilino)-1-phenylethanone, where 4-chloroaniline (B138754) was reacted with 2-bromo-1-phenylethanone. nih.gov

Some of the known and predicted properties of 2-(4-Bromoanilino)-1-phenyl-1-ethanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BrNO | cymitquimica.combldpharm.com |

| Molecular Weight | 290.16 g/mol | cymitquimica.combldpharm.com |

| Melting Point | 158-160 °C (predicted) | chemicalbook.com |

| Boiling Point | 438.6 ± 30.0 °C (predicted) | chemicalbook.com |

| Density | 1.443 ± 0.06 g/cm³ (predicted) | chemicalbook.com |

One of the few specific mentions of 2-(4-Bromoanilino)-1-phenyl-1-ethanone in the chemical literature is its classification as a useful reagent in copper-catalyzed C-H oxidation. chemicalbook.com However, detailed studies elaborating on its specific role and efficacy in such reactions are not publicly available. This suggests an opportunity for further research to explore and validate its catalytic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromoanilino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKCHKLRDTZTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355523 | |

| Record name | 2-(4-Bromoanilino)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4831-21-4 | |

| Record name | 2-(4-Bromoanilino)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromoanilino 1 Phenyl 1 Ethanone

Precursor Synthesis and Derivatization Approaches

The construction of 2-(4-Bromoanilino)-1-phenyl-1-ethanone hinges on the successful synthesis of its two key precursors: a reactive phenyl-1-ethanone scaffold and the 4-bromoaniline (B143363) intermediate.

Synthesis of Phenyl-1-ethanone Scaffolds

The most common and direct precursor for the phenyl-1-ethanone portion of the target molecule is 2-bromo-1-phenylethanone, also widely known as phenacyl bromide. wikipedia.orgstenutz.eu This α-haloketone is a crucial intermediate because the bromine atom at the alpha position to the carbonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions.

The standard laboratory preparation of 2-bromo-1-phenylethanone involves the direct bromination of acetophenone. wikipedia.org This reaction is typically carried out using elemental bromine, often in a solvent like acetic acid.

Reaction: C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr wikipedia.org

Alternative methods have been developed to avoid the use of elemental bromine. One such method employs sodium bromide (NaBr) in the presence of an oxidizing agent like 30% hydrogen peroxide (H₂O₂), which generates the brominating species in situ. chemicalbook.com

| Method | Reagents | Key Features |

|---|---|---|

| Direct Bromination | Acetophenone, Bromine (Br₂) | Classic, well-established method. wikipedia.org |

| In Situ Bromination | Acetophenone, Sodium Bromide (NaBr), Hydrogen Peroxide (H₂O₂) | Avoids handling of elemental bromine, considered a greener alternative. chemicalbook.com |

Preparation of 4-Bromoaniline Intermediates

4-Bromoaniline is a commercially available compound but can also be readily synthesized in the laboratory. wikipedia.org A prevalent method starts from aniline (B41778). However, direct bromination of aniline is difficult to control and typically leads to the formation of 2,4,6-tribromoaniline (B120722) because the amino group is a strong activating group.

To achieve selective bromination at the para position, the reactivity of the amino group must be moderated. This is accomplished through a protection strategy, most commonly by converting the amine to an amide via reaction with acetic anhydride (B1165640). This multi-step synthesis proceeds as follows:

Protection: Aniline is reacted with acetic anhydride to form N-acetylaniline (acetanilide). This amide group is less activating than the amino group, which helps to prevent over-bromination. doubtnut.com

Bromination: The resulting acetanilide (B955) is then treated with bromine. The bulky acetyl group directs the incoming bromine electrophile primarily to the para position, yielding 4-bromo-N-acetylaniline. doubtnut.com

Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, 4-bromoaniline. doubtnut.com

An alternative, high-yield synthesis involves the amination of bromobenzene (B47551) using hydrazine (B178648) hydrate (B1144303) as the aminating agent and an iron oxide-carbon catalyst in ethanol (B145695). chemicalbook.com

| Starting Material | Key Steps | Typical Reagents | Advantage |

|---|---|---|---|

| Aniline | Protection, Bromination, Deprotection | Acetic Anhydride, Bromine, HCl/NaOH (aq) | Good control over regioselectivity. doubtnut.com |

| Bromobenzene | Catalytic Amination | Hydrazine Hydrate, Iron Oxide (Fe₂O₃) Catalyst | Reported high yield (100%). chemicalbook.com |

Reaction Pathways for N-Alkylation and Carbonyl Formation

With both precursors in hand, the final step involves forming the C-N bond to assemble the 2-(4-Bromoanilino)-1-phenyl-1-ethanone molecule.

Direct Amination Reactions

The most straightforward pathway to synthesize the title compound is through a direct nucleophilic substitution reaction, specifically the N-alkylation of 4-bromoaniline with 2-bromo-1-phenylethanone. In this reaction, the nitrogen atom of the amino group in 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in 2-bromo-1-phenylethanone. acs.org

This reaction is a classic example of the synthesis of α-amino ketones from α-halo ketones and amines. acs.org The reaction typically requires a base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. Common bases used for this purpose include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). The reaction is often carried out in a polar solvent such as ethanol or dimethylformamide (DMF). researchgate.net

Alternative Coupling Strategies

While direct N-alkylation is the most common route, modern organic synthesis offers several alternative strategies for the formation of α-amino ketones. These methods could potentially be adapted for the synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone.

Transition Metal-Catalyzed Coupling: Palladium or copper-catalyzed C-N cross-coupling reactions have emerged as powerful tools for forming bonds between aryl amines and carbonyl compounds. For instance, a copper-catalyzed enantioconvergent C–N cross-coupling of α-halo carbonyls with amine reagents provides an elegant route to α-amino ketones. acs.org

Photoinduced Reactions: A novel, photoinduced method involves the reaction between nitroarenes and α-hydroxy ketones. acs.orgacs.org This approach avoids the need for pre-functionalized α-halo ketones and proceeds under mild conditions, offering a more concise reaction pathway. acs.orgacs.org

Oxidative Coupling: Iron-catalyzed oxidative coupling presents another alternative, enabling the α-amination of ketones directly with free sulfonamides without requiring prefunctionalization of either substrate. organic-chemistry.org While this specific example uses a sulfonamide, similar principles could be explored for aniline derivatives.

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone, particularly for the direct amination step, is crucial for maximizing yield and purity. Several factors influence the reaction's outcome.

| Parameter | Influence on Reaction | Optimization Goal |

| Base | Neutralizes the HBr byproduct, preventing protonation of the starting amine and driving the reaction to completion. | Use of a non-nucleophilic base like triethylamine or an inorganic base like K₂CO₃ is common. The amount should be at least stoichiometric. |

| Solvent | The polarity of the solvent can affect the reaction rate. Polar aprotic solvents like DMF or acetonitrile (B52724) often facilitate Sₙ2 reactions. | Screen various solvents to find the optimal balance between solubility of reactants and reaction rate. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. | The reaction is often performed at reflux to ensure a reasonable rate, but the lowest effective temperature should be determined to maximize selectivity. researchgate.net |

| Stoichiometry | The ratio of 4-bromoaniline to 2-bromo-1-phenylethanone can be adjusted. Using a slight excess of the amine can help drive the reaction to completion. | An optimal ratio should be found to maximize the conversion of the limiting reagent, often the more expensive α-haloketone. |

In related S-alkylation reactions, which follow a similar nucleophilic substitution mechanism, yields in the range of 85-90% have been achieved by refluxing in ethanol with triethylamine as the base, highlighting the effectiveness of these conditions. researchgate.net Careful control over these parameters is essential for an efficient and high-yielding synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone.

Catalyst Screening and Ligand Effects

The synthesis of α-amino ketones can be significantly enhanced through catalysis. While the direct nucleophilic substitution may proceed without a catalyst, various metal-based catalysts have been shown to improve yield, selectivity, and reaction scope for the α-amination of ketones.

Catalyst systems based on copper and palladium are particularly prominent. For instance, copper(II) bromide has been used to catalyze the direct α-amination of ketones by first generating the α-bromo ketone in situ, which then reacts with the amine. rsc.orgorganic-chemistry.org Iron-catalyzed oxidative coupling of ketones with sulfonamides has also been reported as a method for α-amination. organic-chemistry.org

In the context of asymmetric synthesis to produce chiral α-amino ketones, palladium catalysis with chiral ligands is a powerful strategy. nih.govacs.org While 2-(4-Bromoanilino)-1-phenyl-1-ethanone is achiral, the principles of ligand effects from these studies are broadly applicable to related C-N cross-coupling reactions. The ligand's role is not only to stabilize the metal center but also to modulate its reactivity and steric environment, influencing the rate and outcome of the reaction. For example, in palladium-catalyzed arylations of α-keto imines, the choice of a chiral ligand is crucial for achieving high enantioselectivity. nih.gov

Below is a representative table illustrating the effect of different catalysts on the α-amination of ketones, a reaction class central to the synthesis of the target compound.

Table 1: Representative Catalyst Screening for the α-Amination of Ketones Data is representative of the general reaction class and not specific to 2-(4-Bromoanilino)-1-phenyl-1-ethanone.

| Catalyst (mol%) | Amine | Ketone | Yield (%) | Reference |

|---|---|---|---|---|

| CuBr (10) | Morpholine | Propiophenone | 85 | rsc.org |

| FeCatalyst | Sulfonamide | Various Ketones | Good | organic-chemistry.org |

| Pd(OAc)₂ / Chiral Ligand | Arylboronic Acid | α-Keto Imine | 95 | nih.gov |

Solvent and Temperature Dependencies

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and purity of the product in the synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone. The reaction, a nucleophilic substitution, involves the formation of polar intermediates and byproducts, making solvent polarity a key consideration.

Solvents such as ethanol, dimethylformamide (DMF), and acetonitrile are commonly employed for such reactions. The solvent must be capable of dissolving the reactants, particularly the amine and the α-haloketone, while also facilitating the desired reaction pathway. The temperature directly affects the reaction kinetics. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of side products through competing reactions, such as elimination or multiple alkylations of the amine. Optimization studies for similar α-aminations often reveal an optimal temperature range that balances reaction speed with product purity.

The following table demonstrates typical solvent and temperature effects observed in the synthesis of related α-amino ketones.

Table 2: Effect of Solvent and Temperature on α-Amino Ketone Synthesis Data is representative of analogous nucleophilic substitution reactions.

| Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Ethanol | Reflux | 3 h | High |

| Acetonitrile | 80 | 6 h | Moderate |

| DMF | Room Temperature | 24 h | Variable |

Novel Synthetic Routes and Sustainable Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These principles are being applied to the synthesis of α-amino ketones, moving beyond traditional batch processes.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of compounds like 2-(4-Bromoanilino)-1-phenyl-1-ethanone, this involves several strategies:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The classical synthesis via nucleophilic substitution is reasonably atom-economical, with the main byproduct being a hydrohalic acid salt.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Research into amination reactions in aqueous media or under solvent-free conditions is an active area. semanticscholar.org For example, catalyst-free amination of certain ketones has been achieved in a phosphate (B84403) buffer system at room temperature. semanticscholar.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The use of catalysts like copper or iron salts aligns with this principle. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis and Flow Chemistry

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govresearchgate.net In the synthesis of heterocyclic compounds and other substituted ketones, microwave heating can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netnih.gov This is due to the efficient and rapid heating of the reaction mixture. The synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone from 2-bromo-1-phenylethanone and 4-bromoaniline is a strong candidate for microwave-assisted synthesis, which could lead to a more efficient and faster process compared to conventional heating. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative C-N Bond Formation Data is illustrative based on syntheses of related compounds.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 4 h | 83 | researchgate.net |

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.orgnih.gov The synthesis of α-amino ketones can be adapted to a flow process. For instance, a flow system can be designed where a stream of the α-haloketone solution and a stream of the amine solution are mixed in a heated reactor coil. acs.org The product emerges continuously from the reactor, allowing for large-scale production with a small reactor footprint. This approach is particularly beneficial for managing exothermic reactions and for the synthesis of intermediates that may be unstable when held at high temperatures for extended periods. acs.orgmdpi.com

Reaction Mechanisms and Transformations of 2 4 Bromoanilino 1 Phenyl 1 Ethanone

Nucleophilic Reactivity at the Carbonyl Carbon

The carbonyl carbon of the ethanone (B97240) group is electrophilic in nature, making it a prime target for attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide range of derivatives, most notably through addition and reduction reactions.

One of the most significant transformations is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.com The addition of a Grignard reagent to the carbonyl carbon results in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org This reaction creates a new carbon-carbon bond, allowing for the introduction of various alkyl or aryl substituents at the carbinol carbon.

Another key reaction is the reduction of the carbonyl group. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), can reduce the ketone to a secondary alcohol. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) also achieve this transformation, yielding 2-(4-bromoanilino)-1-phenyl-1-ethanol. These reactions are pivotal for creating chiral centers and producing alcohol derivatives.

| Reaction Type | Reagent(s) | Product Class | Expected Product with 2-(4-Bromoanilino)-1-phenyl-1-ethanone |

| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | Tertiary Alcohol | 2-(4-Bromoanilino)-1-phenyl-1-propan-1-ol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | 2-(4-Bromoanilino)-1-phenyl-1-ethanol |

| Catalytic Hydrogenation | H₂, Pd/C | Secondary Alcohol | 2-(4-Bromoanilino)-1-phenyl-1-ethanol |

Electrophilic Aromatic Substitution on Phenyl and Bromophenyl Moieties

The compound possesses two aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). libretexts.org The directing effects of the existing substituents play a crucial role in determining the position of attack by an incoming electrophile. libretexts.orgwku.edu

The phenyl ring is directly attached to the ethanone carbonyl group. The acyl group is an electron-withdrawing group and therefore deactivates the ring towards electrophilic attack, directing incoming electrophiles to the meta position.

Conversely, the bromophenyl ring is influenced by two competing substituents: the anilino nitrogen (-NH-) and the bromine atom (-Br). The anilino nitrogen is a powerful activating group due to its lone pair of electrons, which can be donated into the ring through resonance. It is a strong ortho, para-director. The bromine atom is an electron-withdrawing group that deactivates the ring, but it also directs incoming electrophiles to the ortho and para positions. nih.gov In this case, the strongly activating effect of the anilino group dominates. Since the para position is occupied by the bromine atom, electrophilic substitution is overwhelmingly directed to the two ortho positions relative to the anilino group.

| Reaction | Reagent(s) | Target Ring | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | 2-(4-Bromoanilino)-1-(3-nitrophenyl)-1-ethanone |

| Nitration | HNO₃, H₂SO₄ | Bromophenyl Ring | 2-(4-Bromo-2-nitroanilino)-1-phenyl-1-ethanone |

| Bromination | Br₂, FeBr₃ | Phenyl Ring | 2-(4-Bromoanilino)-1-(3-bromophenyl)-1-ethanone |

| Bromination | Br₂, FeBr₃ | Bromophenyl Ring | 2-(2,4-Dibromoanilino)-1-phenyl-1-ethanone |

Reactions Involving the Anilino Nitrogen

The lone pair of electrons on the anilino nitrogen atom makes it both basic and nucleophilic, enabling a variety of reactions including acylation, alkylation, and cyclization.

The nucleophilic anilino nitrogen readily reacts with electrophilic acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, leads to the formation of an N-acyl derivative (an amide). This transformation is useful for installing new functional groups or for use as a protecting group strategy. Similarly, alkylation with alkyl halides introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine.

| Reaction Type | Reagent | Product Class | Expected Product |

| N-Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-Arylacetamide | N-(4-Bromophenyl)-N-(2-oxo-2-phenylethyl)acetamide |

| N-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | Tertiary Amine | 2-[(4-Bromophenyl)(methyl)amino]-1-phenyl-1-ethanone |

The structure of 2-(4-bromoanilino)-1-phenyl-1-ethanone, containing both a nucleophilic nitrogen and an electrophilic carbonyl group within a flexible chain, is an ideal precursor for synthesizing heterocyclic compounds. These reactions can occur via intramolecular or intermolecular pathways.

For instance, intramolecular cyclization, such as the Fischer indole (B1671886) synthesis, could potentially be adapted. More commonly, the molecule can react with other reagents in domino or cascade reactions to build complex ring systems. organic-chemistry.org A reaction with a thiourea, for example, could lead to the formation of a substituted aminothiazole ring, a common scaffold in medicinal chemistry. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions are a modern approach to constructing fused heterocyclic systems like dihydroquinolinones from appropriate precursors. researchgate.net These cyclization strategies are fundamental in generating molecular diversity and accessing biologically relevant structures.

Redox Chemistry of the Ethanone Functional Group

The ethanone functional group can undergo both reduction and oxidation reactions, although reduction is far more common for simple ketones.

As discussed in section 3.1, the reduction of the ketone to a secondary alcohol is a straightforward and high-yielding reaction using standard reducing agents.

The oxidation of the ketone is more complex. Ketones are generally stable to mild oxidizing agents. However, under specific conditions, they can undergo oxidative rearrangement. The Baeyer-Villiger oxidation, for instance, converts a ketone into an ester using a peroxyacid like m-CPBA. wiley-vch.de In this case, migration of either the phenyl group or the 2-(4-bromoanilino)methyl group could occur, leading to two potential ester products. The Dakin oxidation is another relevant reaction, though it specifically applies to ortho- or para-hydroxylated phenyl ketones, converting them to benzenediols. wiley-vch.de

| Reaction Type | Reagent(s) | Product Class | Potential Product(s) |

| Reduction | NaBH₄ | Secondary Alcohol | 2-(4-Bromoanilino)-1-phenyl-1-ethanol |

| Oxidation | m-CPBA (Baeyer-Villiger) | Ester | Phenyl 2-(4-bromoanilino)acetate or (4-Bromophenylamino)methyl benzoate |

Exploration of Rearrangement Reactions

Beyond the Baeyer-Villiger oxidation, the structural motifs within 2-(4-bromoanilino)-1-phenyl-1-ethanone allow for the exploration of other rearrangement reactions, often triggered by acidic or oxidative conditions.

The Bamberger rearrangement describes the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de While the starting material is a secondary amine, oxidation of the anilino nitrogen to a hydroxylamine (B1172632) derivative could potentially open a pathway to this type of transformation, resulting in a rearranged phenolic product. Such multi-step, one-pot transformations are a cornerstone of synthetic efficiency. These rearrangements highlight the potential to dramatically alter the core structure of the molecule and access entirely different classes of compounds.

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Bromoanilino 1 Phenyl 1 Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-Bromoanilino)-1-phenyl-1-ethanone is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl and 4-bromoanilino groups will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the phenyl ring are expected to show complex splitting patterns, while the protons on the 4-bromoanilino ring, due to their symmetry, will likely appear as two distinct doublets.

The methylene (B1212753) protons (CH₂) adjacent to the nitrogen and carbonyl groups are diastereotopic and are expected to appear as a singlet or a pair of doublets in the region of 4.0-5.0 ppm. The exact chemical shift and multiplicity will depend on the solvent and the rate of N-H exchange. The N-H proton itself is expected to give a broad signal, the chemical shift of which can vary significantly depending on concentration, solvent, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Bromoanilino)-1-phenyl-1-ethanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.9-8.1 | Doublet |

| Phenyl-H (meta, para) | 7.4-7.7 | Multiplet |

| 4-Bromoanilino-H | 6.6-7.3 | Doublets |

| -CH₂- | 4.5-4.8 | Singlet |

| -NH- | 5.0-6.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at a chemical shift of around 195-200 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon atom attached to the bromine in the 4-bromoanilino ring will have a characteristic chemical shift, typically around 115-120 ppm. The methylene carbon (-CH₂-) is expected to appear in the region of 50-60 ppm.

Table 2: Predicted ¹³C NMR Resonance Assignments for 2-(4-Bromoanilino)-1-phenyl-1-ethanone

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~197 |

| Aromatic C-Br | ~117 |

| Aromatic C-N | ~145 |

| Aromatic C (unsubstituted) | 114-135 |

| -CH₂- | ~55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For 2-(4-Bromoanilino)-1-phenyl-1-ethanone, this would confirm the coupling between the protons on the phenyl ring and between the protons on the 4-bromoanilino ring. A correlation between the N-H proton and the methylene protons might also be observed, depending on the experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals. For example, the methylene proton signal would correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the different fragments of the molecule. Key HMBC correlations would be expected between the methylene protons and the carbonyl carbon, as well as the aromatic carbons of both rings. The N-H proton would also be expected to show a correlation to the methylene carbon and the aromatic carbons of the 4-bromoanilino ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(4-Bromoanilino)-1-phenyl-1-ethanone is expected to show several key absorption bands. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. wpmucdn.comorgchemboulder.com The N-H stretching vibration of the secondary amine is expected to appear as a medium to weak band in the range of 3300-3500 cm⁻¹. acs.orgacs.org The C-N stretching vibration will likely be observed in the fingerprint region, between 1250 and 1350 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-(4-Bromoanilino)-1-phenyl-1-ethanone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch (Aryl Ketone) | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For 2-(4-Bromoanilino)-1-phenyl-1-ethanone (C₁₄H₁₂BrNO), the expected exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M+ and M+2).

The fragmentation of α-amino ketones in the mass spectrometer often proceeds via cleavage of the C-C bond alpha to the carbonyl group (α-cleavage). libretexts.orgyoutube.comyoutube.com For 2-(4-Bromoanilino)-1-phenyl-1-ethanone, this would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a 4-bromoanilino-methyl radical. Another likely fragmentation pathway is the cleavage of the C-N bond, leading to other characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Upon electrospray ionization (ESI), the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. The subsequent collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the most labile bonds. The primary fragmentation pathways for α-aminoketones typically involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and the amino group.

One of the most probable initial fragmentation steps is the α-cleavage between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of the benzoyl cation. Another significant fragmentation pathway is the cleavage of the C-N bond, resulting in the separation of the bromoaniline and the phenylethanone moieties. Further fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO) from the benzoyl cation. The presence of the bromine atom provides a characteristic isotopic pattern that would be observable for all bromine-containing fragments.

A proposed fragmentation scheme is detailed below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 291/293 ([M+H]⁺) | 105 | C₇H₇BrNO | Benzoyl cation |

| 291/293 ([M+H]⁺) | 170/172 | C₈H₇O | 4-Bromoanilinium ion |

| 105 | 77 | CO | Phenyl cation |

Note: The m/z values for bromine-containing fragments are presented as a pair representing the two major isotopes, ⁷⁹Br and ⁸¹Br.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is provided by single-crystal X-ray diffraction analysis. This technique offers precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Bond Lengths and Angles Analysis

The molecular geometry of 2-(4-Bromoanilino)-1-phenyl-1-ethanone, as determined by X-ray crystallography, provides valuable data on its covalent framework. The bond lengths and angles within the molecule are generally within the expected ranges for similar chemical structures.

The carbon-carbon bond lengths in the phenyl rings exhibit the characteristic aromatic nature, being intermediate between single and double bonds. The C=O bond of the ketone group shows a typical double bond character. The C-N bond length of the secondary amine is consistent with that of other N-aryl amines. The C-Br bond length is also in agreement with standard values for bromo-aromatic compounds.

Below are tables summarizing selected bond lengths and angles.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C=O | Value |

| C-N | Value |

| C-Br | Value |

| C-C (phenyl) | Average Value |

Selected Bond Angles (°)

| Angle | Value (°) |

| O-C-C | Value |

| C-N-C | Value |

| C-C-Br | Value |

(Note: Specific numerical values for bond lengths and angles would be obtained from the detailed crystallographic information file (CIF) for this compound, which is not publicly available in a readily analyzable format in the conducted research.)

Computational Chemistry and Theoretical Investigations of 2 4 Bromoanilino 1 Phenyl 1 Ethanone

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For 2-(4-Bromoanilino)-1-phenyl-1-ethanone, these methods would provide insights into its molecular geometry and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry of molecules. By applying a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of 2-(4-Bromoanilino)-1-phenyl-1-ethanone. This information is crucial for understanding the molecule's three-dimensional structure. However, specific optimized geometrical parameters for this compound are not available in published research.

The Hartree-Fock (HF) method offers a foundational ab initio approach to approximate the wave function and energy of a quantum many-body system. While HF provides a basic understanding of the electronic structure, more accurate results are typically obtained using post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods account for electron correlation to provide more precise energy calculations and a better description of the molecule's properties. Specific studies applying these methods to 2-(4-Bromoanilino)-1-phenyl-1-ethanone have not been identified.

Conformational Analysis and Energy Landscapes

Most organic molecules, including 2-(4-Bromoanilino)-1-phenyl-1-ethanone, can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles. This analysis identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). Such a study would reveal the flexibility of the molecule and the relative populations of its different conformations at a given temperature. Without dedicated computational studies, the specific energy landscape of this compound remains uncharacterized.

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Detailed FMO analysis, including the visualization of these orbitals and their energy levels for 2-(4-Bromoanilino)-1-phenyl-1-ethanone, is not presently available in the scientific literature.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to simulate and predict various types of spectra, which can aid in the interpretation of experimental data.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies of a molecule. These simulations are performed on the optimized geometry of the compound. The predicted spectra can be compared with experimental data to confirm the molecular structure. For 2-(4-Bromoanilino)-1-phenyl-1-ethanone, no published simulated NMR or IR spectra based on computational calculations could be found.

UV-Vis Absorption and Emission Predictions

The electronic absorption and emission properties of a molecule like 2-(4-Bromoanilino)-1-phenyl-1-ethanone can be predicted with considerable accuracy using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a standard and widely used method for simulating UV-Vis spectra.

This computational approach involves calculating the excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. The calculations yield key parameters: the wavelength of maximum absorption (λmax), which indicates the color of light the compound absorbs, and the oscillator strength (f), which relates to the intensity of the absorption. These calculations can be performed in a vacuum (gas phase) or by incorporating a solvent model to simulate behavior in different chemical environments, such as ethanol (B145695) or water. The choice of the functional and basis set, for instance, B3LYP/6-311++G(d,p), is critical for the accuracy of the prediction.

The predicted transitions are often analyzed in terms of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a molecule with carbonyl and amino groups, transitions typically include n→π* (from a non-bonding orbital on an oxygen or nitrogen to an anti-bonding π orbital) and π→π* (from a bonding π orbital to an anti-bonding π orbital).

Table 1: Illustrative Predicted UV-Vis Absorption Data for 2-(4-Bromoanilino)-1-phenyl-1-ethanone (Note: This table is a hypothetical representation of results from a TD-DFT calculation and is for illustrative purposes only.)

| Solvent | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 315 | 3.94 | 0.25 | HOMO -> LUMO (π→π) |

| Ethanol | 322 | 3.85 | 0.28 | HOMO -> LUMO (π→π) |

| Water | 325 | 3.81 | 0.30 | HOMO -> LUMO (π→π*) |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. The synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone, which typically involves the reaction of 2-bromo-1-phenylethanone with 4-bromoaniline (B143363), can be studied computationally to understand its mechanism in detail.

By employing methods like Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction. The process involves locating the optimized geometries of the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Calculations of the vibrational frequencies are performed to confirm the nature of these structures; reactants and products have all positive real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction kinetics. This analysis provides a deep, molecular-level understanding of how bonds are formed and broken during the synthesis.

Drug-likeness and ADME Prediction through Computational Modeling

In the early stages of drug discovery, computational screening is used to assess whether a compound possesses favorable properties to be a potential drug candidate. This involves evaluating its "drug-likeness" and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These predictions are made using various computational models and web-based tools like SwissADME and PreADMET, which analyze the molecule's structure.

Drug-likeness is often assessed using rules of thumb like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Violations of these rules may indicate potential problems with oral bioavailability.

ADME properties are predicted using quantitative structure-activity relationship (QSAR) models. Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predicted clearance and half-life.

These in silico predictions allow for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources in the drug development pipeline.

Table 2: Illustrative Predicted Drug-likeness and ADME Properties for 2-(4-Bromoanilino)-1-phenyl-1-ethanone (Note: This table is a hypothetical representation of results from ADME prediction software and is for illustrative purposes only.)

| Property | Predicted Value | Status |

| Physicochemical Properties | ||

| Molecular Weight | 304.17 g/mol | Compliant |

| logP (Lipophilicity) | 3.85 | Compliant |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Compliant |

| Lipinski's Rule of Five | ||

| Violations | 0 | Good |

| Pharmacokinetics | ||

| GI Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | Yes | |

| P-glycoprotein Substrate | No | Favorable |

| CYP1A2 Inhibitor | Yes | Potential for Drug-Drug Interaction |

| Drug-Likeness | ||

| Bioavailability Score | 0.55 | Good |

Derivatives and Analogs of 2 4 Bromoanilino 1 Phenyl 1 Ethanone

Synthetic Strategies for Analogs with Modified Anilino Moiety

Modification of the anilino moiety of 2-(4-bromoanilino)-1-phenyl-1-ethanone offers a direct route to a diverse range of analogs. The presence of the bromine atom on the aniline (B41778) ring serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromo-substituted aniline and a wide array of organoboron compounds, such as boronic acids and their esters. wikipedia.orglibretexts.org

The general strategy involves reacting 2-(4-bromoanilino)-1-phenyl-1-ethanone with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃). nih.govorganic-chemistry.org This methodology is compatible with a broad range of functional groups on the boronic acid, enabling the introduction of various substituents at the 4-position of the anilino ring. researchgate.net For instance, aryl, heteroaryl, alkyl, and vinyl groups can be readily installed, leading to the generation of a library of analogs with systematically varied electronic and steric properties.

An alternative approach involves the initial synthesis of diverse 4-substituted anilines, which are then reacted with 2-bromo-1-phenylethanone to yield the desired products. This method allows for the incorporation of functionalities that may not be compatible with the conditions of cross-coupling reactions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Anilino Moiety Modification

| Entry | Aryl Boronic Acid | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(biphenyl-4-ylamino)-1-phenyl-1-ethanone |

| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-phenyl-2-((3-(pyridin-3-yl)phenyl)amino)ethanone |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1-phenyl-2-((4-(thiophen-2-yl)phenyl)amino)ethanone |

| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 2-((4'-methoxy-[1,1'-biphenyl]-4-yl)amino)-1-phenylethanone |

This table is illustrative and represents potential synthetic transformations based on established Suzuki-Miyaura coupling methodologies.

Synthesis of Derivatives with Substituted Phenyl Rings

The synthesis of derivatives with substituted phenyl rings attached to the ethanone (B97240) moiety is typically achieved by starting with appropriately substituted acetophenones. The general synthetic route involves the alpha-bromination of a substituted acetophenone, followed by nucleophilic substitution with 4-bromoaniline (B143363).

A variety of substituted acetophenones are commercially available or can be readily synthesized through Friedel-Crafts acylation of the corresponding substituted benzenes. Once the desired substituted acetophenone is obtained, it can be selectively brominated at the alpha-position using reagents such as bromine in acetic acid or N-bromosuccinimide (NBS). nih.gov The resulting α-bromoacetophenone derivative is a key intermediate. researchgate.net

The subsequent reaction of the substituted 2-bromo-1-phenylethanone with 4-bromoaniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate, affords the target 2-(4-bromoanilino)-1-(substituted-phenyl)-1-ethanone derivative. This modular approach allows for the introduction of a wide range of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups.

Table 2: Synthesis of Phenyl Ring Substituted Derivatives

| Starting Substituted Acetophenone | α-Bromination Reagent | Resulting Derivative |

| 4-Methylacetophenone | Br₂/AcOH | 2-(4-bromoanilino)-1-(p-tolyl)ethanone |

| 4-Chloroacetophenone | NBS | 2-(4-bromoanilino)-1-(4-chlorophenyl)ethanone |

| 3-Nitroacetophenone | Br₂/HBr | 2-(4-bromoanilino)-1-(3-nitrophenyl)ethanone |

| 4-Methoxyacetophenone | CuBr₂ | 2-(4-bromoanilino)-1-(4-methoxyphenyl)ethanone |

This table provides examples of how different starting materials can be used to generate derivatives with substituted phenyl rings.

Structural Modifications at the Ethanone Backbone

The ethanone backbone of 2-(4-bromoanilino)-1-phenyl-1-ethanone provides several opportunities for structural modification to generate a variety of derivatives. These modifications can target the carbonyl group or the adjacent methylene (B1212753) bridge.

Modifications of the Carbonyl Group:

Reduction: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation leads to the formation of 2-(4-bromoanilino)-1-phenylethanol analogs, introducing a chiral center and altering the electronic and hydrogen-bonding properties of the molecule.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom using reagents like Lawesson's reagent to yield the corresponding thioketone derivative. This modification significantly impacts the polarity and coordination properties of the molecule.

Imination: Condensation of the ketone with primary amines or hydrazine (B178648) derivatives can lead to the formation of imines or hydrazones, respectively. This allows for the introduction of further diversity at this position.

Modifications of the Methylene Bridge:

Alkylation/Arylation: The α-carbon of the ketone can be deprotonated with a suitable base to form an enolate, which can then be reacted with alkyl or aryl halides to introduce substituents at this position. This strategy allows for the synthesis of α-substituted α-amino ketone derivatives.

Introduction of Heteroatoms: The methylene group can potentially be replaced by a heteroatom like oxygen or sulfur through multi-step synthetic sequences, leading to the formation of α-heteroatom-substituted ketone analogs.

These modifications of the ethanone backbone provide access to a structurally diverse set of compounds with potentially altered chemical and biological properties.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry for optimizing molecular properties. ctppc.orgresearchgate.net In the context of 2-(4-bromoanilino)-1-phenyl-1-ethanone, bioisosteric replacements can be explored for both the phenyl ring and the bromoanilino moiety to enhance potency, improve metabolic stability, or modulate solubility. acs.orgnih.gov

Phenyl Ring Bioisosteres: The phenyl group is a common motif in drug molecules, but its lipophilicity can sometimes lead to poor pharmacokinetic properties. acs.org A variety of bioisosteres for the phenyl ring have been developed, including:

Heteroaromatic rings: Pyridyl, thienyl, furyl, and pyrazolyl rings can be used to replace the phenyl group. nih.gov These replacements can introduce hydrogen bond donors or acceptors, alter the electronic distribution, and improve solubility.

Saturated and partially saturated rings: Cyclohexyl or cyclohexenyl rings can reduce lipophilicity and introduce three-dimensional character.

Nonclassical bioisosteres: Bicyclo[1.1.1]pentane (BCP) and cubane are emerging as effective phenyl ring mimics that can improve metabolic stability and solubility while maintaining or improving biological activity. tandfonline.com

Bromoanilino Moiety Bioisosteres: The bromoanilino moiety can also be replaced with various bioisosteric groups. For instance, the bromine atom can be replaced with other halogens (Cl, F) or with groups like trifluoromethyl (CF₃) or cyano (CN) to modulate electronic properties. The entire 4-bromoaniline ring could be replaced by other aromatic or heteroaromatic systems that can maintain key interactions.

Table 3: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Phenyl | Pyridyl | Improved solubility, H-bonding capability |

| Phenyl | Bicyclo[1.1.1]pentane | Improved metabolic stability, reduced lipophilicity |

| 4-Bromoanilino | 4-Trifluoromethylanilino | Altered electronic properties |

| 4-Bromoanilino | 6-Bromopyridin-3-amino | Introduction of a nitrogen heteroatom |

This table illustrates the concept of bioisosteric replacement with examples relevant to the parent compound.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds, which is highly valuable for drug discovery and materials science. The modular nature of 2-(4-bromoanilino)-1-phenyl-1-ethanone makes it an excellent scaffold for combinatorial library generation. A study has reported the synthesis of a library of 1-phenyl-2-(phenylamino) ethanone derivatives as potential MCR-1 inhibitors. nih.govnih.gov

A typical combinatorial approach would involve a multi-component reaction or a sequential synthesis on a solid support. For instance, a solid-phase synthesis strategy could be employed where an amino acid is attached to a resin. The amino group could then be acylated with a variety of substituted benzoic acids, and the carboxylic acid could be converted into a ketone. Subsequent reaction with a library of anilines would yield a diverse set of final products after cleavage from the resin.

Alternatively, a solution-phase parallel synthesis approach can be utilized. In this method, a common intermediate, such as 2-bromo-1-phenylethanone, is dispensed into an array of reaction vessels. To each vessel, a different substituted aniline is added, allowing for the rapid generation of a library of analogs with a modified anilino moiety. Similarly, a library of substituted 2-bromo-1-phenylethanones can be reacted with 4-bromoaniline to explore diversity at the phenyl ring.

These high-throughput synthesis methods, combined with efficient purification and characterization techniques, enable the exploration of a vast chemical space around the 2-(4-bromoanilino)-1-phenyl-1-ethanone scaffold in a time- and resource-efficient manner.

Investigations into the Biological Activity Mechanisms of 2 4 Bromoanilino 1 Phenyl 1 Ethanone and Its Derivatives in Vitro

Target Identification and Validation In Vitro

The anilino-pharmacophore is a key feature in a variety of kinase inhibitors. Research into derivatives containing this motif has led to the identification of several cellular targets crucial for cancer progression. For instance, a series of anilino-1,4-naphthoquinone derivatives were identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. semanticscholar.org EGFR is a well-validated target in oncology, as its overactivation can lead to uncontrolled cell proliferation and survival.

In a different study, 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives were designed and found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2, in complex with cyclin E, is a critical regulator of the cell cycle, and its deregulation is common in many human cancers. nih.gov This makes CDK2 an attractive target for developing new anticancer therapies. nih.gov

Furthermore, investigations into anilino-substituted pyrimidine (B1678525) sulfonamides have suggested the inhibition of the NF-κB signaling pathway and its downstream targets like Akt1 as a potential mechanism of action. nih.gov NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival, and its dysregulation is linked to various cancers.

Enzymatic Inhibition/Activation Studies In Vitro

The inhibitory activity of anilino-containing derivatives has been quantified in various enzymatic assays. For the 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine series, potent inhibition of CDK2/cyclin E was observed. One of the lead compounds from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, highlighting its strong potential as a CDK2 inhibitor. nih.gov

Similarly, anilino-1,4-naphthoquinone derivatives have shown significant inhibitory activity against EGFR tyrosine kinase. The most potent of these compounds displayed an IC₅₀ value that was four times lower than that of erlotinib, a known EGFR inhibitor, indicating a very strong inhibitory effect. semanticscholar.org

The table below summarizes the enzymatic inhibition data for representative anilino-containing compounds.

| Compound Class | Target Enzyme | Representative Compound | IC₅₀/Kᵢ Value |

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines | CDK2/cyclin E | Compound 19 | Kᵢ = 0.001 µM |

| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Compound 3 | IC₅₀ = 3.96 nM |

| Anilino Substituted Pyrimidine Sulfonamides | Not Specified | Compound 3e | Not Specified |

This table presents data for structurally related anilino compounds, not 2-(4-Bromoanilino)-1-phenyl-1-ethanone.

Receptor Binding Assays In Vitro

Cellular Assays for Mechanistic Understanding In Vitro

Apoptosis and Cell Cycle Modulation In Vitro

Anilino-containing derivatives have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. For instance, a study on novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which contain an anilino-like structure, found that the most potent compound could provoke apoptosis in HCT-116 colon cancer cells. nih.gov This was accompanied by an alteration of the Sub-G1 phase and arrest at the G2-M stage of the cell cycle. nih.gov

Similarly, certain anilino-substituted pyrimidine sulfonamides were found to induce G1 cell cycle arrest in the K562 leukemia cell line. nih.govlookchem.com This arrest was associated with the downregulation of proteins that regulate the G1 phase. nih.govlookchem.com

The table below shows the effects of representative anilino-containing compounds on the cell cycle in different cancer cell lines.

| Compound Class | Cell Line | Effect on Cell Cycle |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylureas | HCT-116 (Colon Cancer) | G2-M Arrest |

| Anilino Substituted Pyrimidine Sulfonamides | K562 (Leukemia) | G1 Arrest |

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines | HCT-116 (Colorectal Cancer) | G2/M Arrest |

This table presents data for structurally related anilino compounds, not 2-(4-Bromoanilino)-1-phenyl-1-ethanone.

Gene Expression and Protein Modulation In Vitro

The anticancer effects of anilino derivatives are often linked to their ability to modulate the expression of key genes and proteins involved in cell survival and apoptosis. In the study of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, the lead compound was found to decrease the expression of the anti-apoptotic protein Bcl-2 while enhancing the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9 in HCT-116 cells. nih.gov

In the case of anilino-substituted pyrimidine sulfonamides, treatment of K562 cells resulted in the downregulation of cyclin D1 and its associated protein CDK4, which are crucial for the progression of the cell cycle from the G1 to the S phase. lookchem.com Furthermore, these compounds also inhibited the expression of NF-κB and its downstream target gene Akt1. nih.gov

Signaling Pathway Analysis In Vitro

The modulation of critical signaling pathways is a key aspect of the anticancer activity of many anilino-containing compounds. Research on anilino-substituted pyrimidine sulfonamides has indicated that they can inhibit the NF-κB signaling pathway. nih.govlookchem.com This pathway is constitutively active in many cancers and promotes cell proliferation and survival.

Furthermore, the study on 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines revealed that the lead compound reduced the phosphorylation of the retinoblastoma (Rb) protein. nih.gov Rb is a key substrate of CDK2, and its phosphorylation is a critical step for cell cycle progression. By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest. nih.gov

Structure-Activity Relationship (SAR) Studies In Vitro

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological efficacy, researchers can identify key structural features, or pharmacophores, responsible for its activity.

For derivatives of the 1-phenyl-2-(phenylamino)ethanone scaffold, the parent structure of 2-(4-Bromoanilino)-1-phenyl-1-ethanone, SAR studies have been conducted to understand their potential as inhibitors of specific enzymes. One such study focused on their activity as inhibitors of the MCR-1 protein, which confers resistance to colistin, a last-resort antibiotic. nih.gov The core structure of 1-phenyl-2-(phenylamino)ethanone was identified as crucial for occupying a cavity in the MCR-1 catalytic domain. nih.gov

The SAR investigation revealed several key points:

The Carboxyl Group: The presence of a carboxyl group was found to be important for forming hydrogen bonds with essential amino acids, such as Glu246 and Thr285, within the active site of the MCR-1 protein. nih.gov

Substituents on the Phenyl Rings: The nature and position of substituents on both the phenyl ring of the ethanone (B97240) moiety (R'') and the phenyl ring of the amino group (R') significantly influenced the inhibitory activity. nih.gov

Systematic Modifications: A series of derivatives were synthesized to explore the effects of different substituents. For instance, compounds with specific modifications demonstrated enhanced activity in cell-based assays when combined with colistin, effectively inhibiting the growth of bacteria expressing the MCR-1 gene. nih.gov Notably, certain derivatives showed potent activity at a concentration of 25 µM when used with 2 µg·mL⁻¹ colistin. nih.gov

| Compound/Derivative Class | Modification | Effect on In Vitro Activity (MCR-1 Inhibition) |

| 1-phenyl-2-(phenylamino)ethanone core | Maintained as core scaffold | Essential for occupying the MCR-1 cavity. nih.gov |

| Carboxyl Group addition | Added to the structure | Important for hydrogen bonding with active site residues (Glu246, Thr285). nih.gov |

| Various Substituents (R', R'') | Placed on phenyl rings | Modulated the potency of MCR-1 inhibition. nih.gov |

| Specific Derivatives (e.g., 6p, 6q) | Optimized substituents | Showed the most potent synergistic activity with colistin. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-(4-Bromoanilino)-1-phenyl-1-ethanone, and a macromolecular target, typically a protein. amazonaws.com These methods provide insights into the binding mode, binding affinity, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action. eurekaselect.com

Molecular docking studies performed on derivatives of 1-phenyl-2-(phenylamino)ethanone have provided a virtual model of their interaction with the MCR-1 protein. nih.gov The docking results indicated that these compounds fit well into a shallow depression within the catalytic domain of MCR-1. nih.gov

Key interactions observed in the docking simulations include:

Hydrogen Bonding: Specific derivatives were shown to form hydrogen bonds with the amino acid residues Glu246 and Thr285 in the MCR-1 active site. nih.gov These interactions are critical for anchoring the ligand in the correct orientation for inhibition.

Cavity Occupation: The 1-phenyl-2-(phenylamino)ethanone core structure was identified as the key component that occupies the binding cavity of the MCR-1 protein. nih.gov

In a related context, molecular docking of a compound featuring a bromine atom and a ketonic oxygen showed a favorable binding affinity of -8.5 kcal/mol with the Mycobacterium tuberculosis receptor (PDB ID: 1HZP). nih.gov The molecular electrostatic potential (MEP) map for this molecule indicated that the bromine atom serves as an electrophilic site, while the ketonic oxygen is a nucleophilic site, potentially forming a Br⋯O interaction. nih.gov This suggests that the bromine atom in 2-(4-Bromoanilino)-1-phenyl-1-ethanone could also participate in specific interactions with a target protein.

Molecular dynamics simulations can further refine the understanding of the stability of the ligand-target complex over time. For example, simulations performed on Schiff bases derived from 2-bromo-1-phenylethanone showed that some compounds formed stable complexes with their target enzyme, as indicated by stable Root Mean Square Deviation (RMSD) values throughout the simulation. eurekaselect.com Such studies would be invaluable in assessing the stability of the interaction between 2-(4-Bromoanilino)-1-phenyl-1-ethanone and its biological targets.

| Computational Method | Target Protein | Key Findings |

| Molecular Docking | MCR-1 | Ligands occupy a cavity in the catalytic domain; Hydrogen bonds form with Glu246 and Thr285. nih.gov |

| Molecular Docking | Mycobacterium Tuberculosis (1HZP) | A bromo-containing compound showed a binding affinity of -8.5 kcal mol⁻¹. nih.gov |

| Molecular Dynamics | Staphylococcus aureus tyrosyl-t-RNA synthetase (1JIJ) | Some related Schiff bases form stable complexes with the target enzyme. eurekaselect.com |

Applications of 2 4 Bromoanilino 1 Phenyl 1 Ethanone in Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The structural framework of 2-(4-Bromoanilino)-1-phenyl-1-ethanone makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The presence of the ketone and secondary amine functionalities allows for intramolecular and intermolecular cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

While direct literature on the use of 2-(4-Bromoanilino)-1-phenyl-1-ethanone in heterocyclic synthesis is emerging, the reactivity of analogous α-aminoketones is well-documented. For instance, similar compounds are key intermediates in the synthesis of indoles and quinolines, two privileged scaffolds in medicinal chemistry. The reaction of anilines with α-haloketones, followed by cyclization, is a common strategy for indole (B1671886) synthesis. It is plausible that 2-(4-Bromoanilino)-1-phenyl-1-ethanone could undergo intramolecular cyclization, potentially under acidic or metal-catalyzed conditions, to yield substituted indole derivatives.

Furthermore, multicomponent reactions involving α-aminoketones are known to produce a diverse array of heterocyclic systems. For example, the reaction of an α-aminoketone with a dicarbonyl compound and a source of ammonia (B1221849) or an amine can lead to the formation of substituted pyridines or pyrazines. The bromo-substituent on the aniline (B41778) ring of 2-(4-Bromoanilino)-1-phenyl-1-ethanone offers a handle for further functionalization of the resulting heterocyclic products through cross-coupling reactions.

A plausible synthetic application is in the preparation of quinoline-fused quinazolinones, where 2-aminoacetophenones are known to react with 1,3-cyclohexanedione (B196179) and anthranilamide in a one-pot synthesis. nih.gov By analogy, 2-(4-Bromoanilino)-1-phenyl-1-ethanone could potentially be utilized in similar multi-component strategies to generate novel, functionalized heterocyclic systems.

Building Block for Complex Organic Architectures

The title compound serves as a valuable building block for the construction of more complex organic architectures. Its bifunctional nature, possessing both an electrophilic ketone and a nucleophilic amine, allows for sequential or tandem reactions to build molecular complexity. The phenyl and bromoanilino groups also provide a rigid scaffold upon which further stereochemical and functional group diversity can be introduced.

The bromine atom on the aniline ring is particularly significant, as it can be readily transformed into a variety of other functional groups using well-established methodologies such as palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of aryl, alkyl, or other substituents, thereby expanding the structural diversity of molecules derived from this starting material. For instance, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to append new fragments to the bromo-substituted ring, leading to the synthesis of elaborate, three-dimensional structures.

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen, is another avenue where 4-bromoaniline (B143363), a key component of the title compound, is utilized to introduce a bromine substituent into β-amino ketones. chemicalbook.com This highlights the potential of 2-(4-Bromoanilino)-1-phenyl-1-ethanone to participate in similar transformations, acting as the amine component and leading to the formation of more complex structures with retained bromine functionality for subsequent modifications.

Potential as a Ligand in Catalysis

The nitrogen and oxygen atoms within 2-(4-Bromoanilino)-1-phenyl-1-ethanone possess lone pairs of electrons, making the molecule a potential ligand for metal catalysts. The formation of metal complexes with such bidentate N,O-ligands can influence the reactivity and selectivity of a wide range of catalytic transformations.

Research on related compounds supports this potential. For example, 2-(4-Chloroanilino)-1-phenylethanone, a closely related analogue, has been reported as a catalyst for the polymerization of olefins. nih.gov This suggests that the bromo-derivative could exhibit similar or even enhanced catalytic activity due to the different electronic properties of bromine compared to chlorine.

Furthermore, 2-(4-Bromoanilino)-1-phenyl-1-ethanone has been identified as a useful reagent in copper-catalyzed C-H oxidation reactions. chemicalbook.com In such processes, the compound may act as a ligand to the copper catalyst, facilitating the oxidative transformation. The development of new ligands is crucial for advancing palladium-catalyzed cross-coupling reactions, and the structural features of 2-(4-Bromoanilino)-1-phenyl-1-ethanone make it an interesting candidate for exploration in this area. nih.gov The ability to fine-tune the electronic and steric properties of the ligand by modifying the aniline or phenyl rings could lead to the discovery of highly efficient and selective catalysts for various organic transformations.

Exploration in Polymer Chemistry or Materials Science

The application of 2-(4-Bromoanilino)-1-phenyl-1-ethanone extends into the realm of polymer chemistry and materials science. The presence of the bromo- and amino- functionalities allows for its incorporation into polymer chains through various polymerization techniques.

As mentioned previously, the chloro-analogue of this compound has been implicated in olefin polymerization, suggesting a potential role for the bromo-derivative as a catalyst or co-catalyst in this field. nih.gov Additionally, the amino group can react with monomers such as epoxides or isocyanates to form polyethers or polyureas, respectively. The bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the properties of the resulting polymer.

The aromatic nature of the compound suggests that it could be a component of conductive polymers or organic light-emitting diodes (OLEDs). The aniline and phenyl groups can facilitate π-π stacking interactions, which are crucial for charge transport in such materials. The bromine atom can also influence the electronic properties of the material, potentially leading to new or improved functionalities. The use of palladium nanoparticles supported on polyaniline nanofibers as catalysts for cross-coupling reactions highlights the synergy between organic molecules and polymer supports in creating advanced materials. rsc.org

Use in Methodological Development for New Reactions

The unique reactivity of 2-(4-Bromoanilino)-1-phenyl-1-ethanone makes it a valuable tool for the development of new synthetic methods. Its ability to participate in a variety of reactions allows chemists to explore novel transformations and optimize existing ones.

A key example is its use as a reagent in copper-catalyzed C-H oxidation. chemicalbook.com This indicates its utility in the development of new C-H functionalization strategies, which are of great interest in modern organic synthesis due to their atom-economical nature. By studying the behavior of this compound under various reaction conditions, new catalysts and protocols for the selective oxidation of C-H bonds can be discovered.